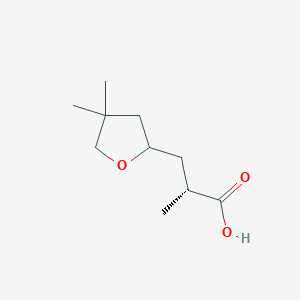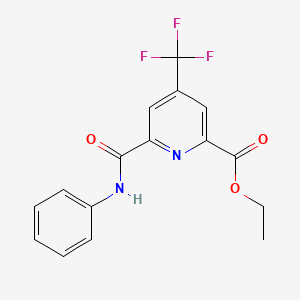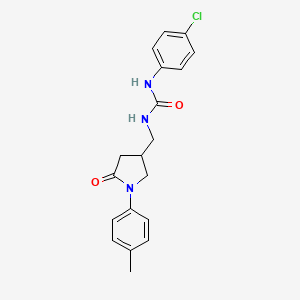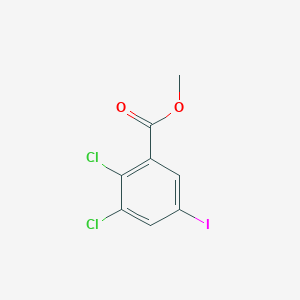
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, also known as DMMPA, is a chiral intermediate used in the synthesis of various pharmaceuticals and biologically active compounds. This acid is a white crystalline solid with a molecular weight of 172.23 g/mol and a melting point of 91-93°C. The synthesis of DMMPA involves several steps, and various methods have been developed to produce this compound.
Wirkmechanismus
The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects, including antiviral, anticancer, and antibacterial activity. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a chiral intermediate has several advantages, including the ability to produce enantiomerically pure compounds and the versatility of the compound in various synthetic routes. However, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a relatively expensive reagent, and the synthesis of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid can be challenging and time-consuming. Additionally, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a highly reactive compound and must be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in scientific research. One area of interest is the development of new synthetic routes and methods for the production of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid. Additionally, the use of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid in the synthesis of new chiral ligands and catalysts for asymmetric synthesis is an area of active research. Finally, the investigation of the mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid and its potential therapeutic applications in various diseases is an area of ongoing research.
Synthesemethoden
The synthesis of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid involves the reaction of 2-methyl-3-oxopentanoic acid with 4,4-dimethyloxolane-2-methanol. Several methods have been developed to produce (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid, including the use of different solvents, catalysts, and reaction conditions. One of the most commonly used methods involves the use of a Lewis acid catalyst, such as zinc chloride or boron trifluoride, in a solvent such as toluene or dichloromethane. The reaction is carried out at a temperature of 60-80°C for several hours, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has been used as a chiral building block in the synthesis of various biologically active compounds, such as antiviral agents, anticancer drugs, and antibiotics. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid has also been used as a starting material for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The use of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid as a chiral intermediate has allowed for the production of enantiomerically pure compounds, which are often more effective and have fewer side effects than their racemic counterparts.
Eigenschaften
IUPAC Name |
(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2732919.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)


![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)